molecular formula C21H16N2O5 B302921 2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide

2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B302921
M. Wt: 376.4 g/mol
InChI Key: KVQVGLNWXQFMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as FIPI, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in the treatment of various diseases. FIPI is a phospholipase D (PLD) inhibitor, which means it targets the enzyme responsible for the hydrolysis of phosphatidylcholine into choline and phosphatidic acid.

Mechanism of Action

2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide inhibits the activity of phospholipase D (PLD), an enzyme that is involved in the hydrolysis of phosphatidylcholine into choline and phosphatidic acid. By inhibiting PLD, 2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide reduces the production of phosphatidic acid, which is a signaling molecule that is involved in various cellular processes, including cell proliferation, migration, and survival. By reducing the production of phosphatidic acid, 2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide inhibits the growth and survival of cancer cells and reduces inflammation.
Biochemical and Physiological Effects
2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide inhibits cell proliferation and induces apoptosis, which is a programmed cell death. Additionally, 2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In animal models of inflammation, 2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. Finally, in animal models of cardiovascular disease, 2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve cardiac function and reduce cardiac hypertrophy, which is an enlargement of the heart muscle.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is that it is a small molecule inhibitor, which means it can easily penetrate cell membranes and target intracellular enzymes. Additionally, 2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have low toxicity in animal models, indicating its potential use in human clinical trials. However, one limitation of 2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is that it has low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One direction is to further investigate its potential use in cancer treatment, including its efficacy in different types of cancer and its ability to overcome drug resistance. Another direction is to investigate its potential use in the treatment of inflammatory diseases, including its efficacy in different animal models and its potential side effects. Finally, future research could investigate the development of new PLD inhibitors that have improved solubility and efficacy compared to 2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide.

Synthesis Methods

The synthesis of 2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide involves a multi-step process that includes the reaction of 2-methoxybenzaldehyde with furfural to form 2-(2-furylmethyl)benzaldehyde. This intermediate is then reacted with phthalic anhydride to form 2-(2-furylmethyl)-N-(2-carboxyphenyl)benzamide. The carboxylic acid group is then converted into an amide group by reacting it with N,N-dimethylformamide dimethyl acetal to form 2-(2-furylmethyl)-N-(2-dimethylaminoethyl)benzamide. Finally, this compound is reacted with 2-methoxyphenyl isocyanate to form 2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide.

Scientific Research Applications

2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. 2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to reduce inflammation in animal models, indicating its potential use in the treatment of inflammatory diseases. Finally, 2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve cardiovascular function in animal models, suggesting its potential use in the treatment of cardiovascular diseases.

properties

Product Name

2-(2-furylmethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Molecular Formula

C21H16N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-N-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C21H16N2O5/c1-27-18-7-3-2-6-17(18)22-19(24)13-8-9-15-16(11-13)21(26)23(20(15)25)12-14-5-4-10-28-14/h2-11H,12H2,1H3,(H,22,24)

InChI Key

KVQVGLNWXQFMEV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CO4

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CO4

solubility

0.4 [ug/mL]

Origin of Product

United States

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